3-Aminoadipic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABCFXXGZPWJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313637 | |
| Record name | 3-Aminohexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-96-3, 40967-78-0 | |
| Record name | 3-Aminohexanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5427-96-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminohexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-Aminoadipic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereoisomerism and Biological Relevance of 3 Aminoadipic Acid
(R)-3-Aminoadipic Acid in Biological Systems and Pharmaceutical Development
(R)-3-Aminoadipic acid is a chiral amino acid derivative utilized in biochemical research and pharmaceutical applications. chemimpex.com This compound serves as a crucial building block in the synthesis of various bioactive molecules. chemimpex.com Its specific three-dimensional structure allows for precise interactions within biological systems, making it a valuable component for studying metabolic pathways and enzyme functions. chemimpex.com
In the realm of pharmaceutical development, (R)-3-Aminoadipic acid is particularly noted for its role as a precursor in synthesizing pharmaceutical agents aimed at treating neurological disorders. chemimpex.com Beyond this, it is also explored for its potential in producing biodegradable polymers and as a starting material for other amino acid-based drugs. chemimpex.com Its utility in laboratory settings is enhanced by its solubility in water and stability under various conditions. chemimpex.com
| Area of Application | Specific Use and Rationale | Reference |
|---|---|---|
| Pharmaceutical Development | Serves as a chiral building block for synthesizing drugs, particularly those targeting neurological disorders. | chemimpex.com |
| Biochemical Research | Used in studies related to amino acid metabolism to help understand metabolic disorders. | chemimpex.com |
| Materials Science | Explored for its potential in the production of biodegradable polymers. | chemimpex.com |
(S)-3-Aminoadipic Acid in Biochemical Research and Drug Synthesis
(S)-3-Aminoadipic acid is the S-configured stereoisomer of 3-aminoadipic acid. nih.gov While its (R)-enantiomer has more defined roles in pharmaceutical development, the specific applications of (S)-3-Aminoadipic acid in biochemical research and drug synthesis are less extensively documented in scientific literature. It is recognized as an optically active form of this compound and is available commercially primarily as a research chemical. nih.govlab-chemicals.com Its primary role is within the laboratory setting for specialized research and synthetic chemistry, where its specific stereochemistry may be required for the synthesis of novel molecules or for comparative studies against its (R)-isomer.
| Property | Value / Description | Reference |
|---|---|---|
| Chemical Name | (3S)-3-aminohexanedioic acid | nih.gov |
| Synonyms | L-3-aminoadipic acid, L-beta-homoglutamic acid | nih.gov |
| Molecular Formula | C6H11NO4 | lab-chemicals.com |
| Molecular Weight | 161.16 g/mol | nih.gov |
| Primary Role | Research chemical for use in life sciences and amino acid derivative studies. | lab-chemicals.com |
Dual Roles of Isomers: L-α-Aminoadipic Acid and D-α-Aminoadipic Acid in Biological Processes
L-α-Aminoadipic acid and D-α-Aminoadipic acid are stereoisomers of 2-aminoadipic acid, an intermediate in the metabolism of the essential amino acid lysine (B10760008). frontiersin.orgnih.gov These isomers exhibit markedly different activities in biological systems, particularly within the central nervous system.
L-α-Aminoadipic Acid (L-α-AAA) is the more biologically active of the two isomers. It is recognized for its essential role in neurotransmitter regulation and the inhibition of glutamate (B1630785) transport. frontiersin.orgnih.gov A significant body of research has identified L-α-AAA as a specific gliotoxin (B1671588), a substance that is toxic to glial cells, particularly astrocytes. nih.gov This gliotoxic effect has been utilized experimentally to reduce the number of astroglia in cell cultures to study their function. nih.gov Furthermore, L-α-AAA has been shown to inhibit the production of kynurenic acid, an antagonist of excitatory amino acid receptors, suggesting it may play a role in modulating neurodegenerative and seizure disorders. nih.gov Its effects are believed to stem from its direct action on astrocytes. nih.gov
D-α-Aminoadipic Acid (D-α-AAA) , in contrast, has biological roles that remain less defined. frontiersin.orgnih.gov Research indicates that it possesses little to no gliotoxic activity compared to its L-isomer. nih.gov In studies examining the regulation of kynurenic acid, the D-isomer was found to be without effect, highlighting a clear stereospecificity of this biological process. nih.gov This relative inactivity makes D-α-AAA a useful control in studies investigating the specific effects of the L-enantiomer.
| Feature | L-α-Aminoadipic Acid | D-α-Aminoadipic Acid | Reference |
|---|---|---|---|
| Biological Role | Essential for neurotransmitter regulation and glutamate transport inhibition. | Biological roles are less defined. | frontiersin.orgnih.gov |
| Gliotoxicity | Acts as a selective gliotoxin, causing karyopyknosis in astrocytes. | Exhibits little gliotoxic activity. | nih.gov |
| Effect on Kynurenic Acid | Dose-dependently decreases the concentration of kynurenic acid. | Has no effect on kynurenic acid levels. | nih.gov |
| Primary Research Use | Used to study glial cell function, neurotransmission, and as a potential modulator in neurological disorders. | Often used as a negative control in studies involving the L-isomer. | nih.govnih.gov |
Metabolic Pathways and Enzymatic Transformations of 3 Aminoadipic Acid
Role as an Intermediate in Lysine (B10760008) Metabolism and Degradation Pathways
In mammals, the degradation of L-lysine primarily occurs in the liver through a series of seven reactions, with 3-aminoadipic acid serving as a key intermediate metabolite. nih.gov This catabolic process is vital for breaking down excess lysine obtained from dietary proteins. The primary route for lysine degradation in which this compound is an intermediate is the saccharopine pathway. frontiersin.orgnih.govwikipedia.org This pathway ultimately converts lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production. Beyond its role in energy metabolism, the metabolic intermediate, α-aminoadipic acid, also acts as a precursor for some secondary metabolites. creative-proteomics.com
Involvement in the Saccharopine Pathway
The saccharopine pathway is the principal route for lysine catabolism in mammals and higher plants. frontiersin.orgnih.gov This pathway begins with the condensation of L-lysine and α-ketoglutarate to form saccharopine. wikipedia.org This reaction is catalyzed by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). frontiersin.orgnih.gov Subsequently, saccharopine is hydrolyzed by the same enzyme to yield glutamate (B1630785) and α-aminoadipic semialdehyde. frontiersin.orgnih.govwikipedia.org This semialdehyde is then oxidized to form α-aminoadipate (this compound). frontiersin.orgnih.gov In fungi and euglenids, the α-aminoadipate pathway operates in reverse for the biosynthesis of lysine, with α-aminoadipic acid serving as a precursor. wikipedia.orgwikipedia.org
| Step | Substrate(s) | Enzyme | Product(s) |
| 1 | L-Lysine, α-Ketoglutarate | Lysine-Ketoglutarate Reductase (LKR) | Saccharopine |
| 2 | Saccharopine | Saccharopine Dehydrogenase (SDH) | α-Aminoadipic Semialdehyde, Glutamate |
| 3 | α-Aminoadipic Semialdehyde | α-Aminoadipic Semialdehyde Dehydrogenase (AASADH) | α-Aminoadipic Acid |
Enzymatic Conversions: α-Aminoadipic Semialdehyde Dehydrogenase
The final step in the formation of this compound from its immediate precursor is catalyzed by the enzyme α-aminoadipic semialdehyde dehydrogenase (AASADH), also known as ALDH7A1. frontiersin.orgnih.govresearchgate.net This enzyme belongs to the family of oxidoreductases and facilitates the NAD(P)+-dependent oxidation of α-aminoadipic semialdehyde to α-aminoadipate. researchgate.netwikipedia.org In humans, AASADH is expressed in various tissues, with the highest levels found in the brain, followed by the heart, skeletal muscle, and to a lesser extent, the liver. nih.gov This enzyme is crucial for the proper degradation of lysine, and its deficiency can lead to metabolic disorders. researchgate.net
The catalytic activity of this enzyme is represented by the following reaction: (S)-2-amino-6-oxohexanoate + NAD+ + H2O = L-2-aminoadipate + NADH + 2 H+ uniprot.org
Relationship to Tryptophan Metabolism
This compound is recognized as an intermediary biomarker for the metabolism of both lysine and tryptophan. healthmatters.io Studies involving individuals with alpha-aminoadipic aciduria, a condition characterized by the excretion of alpha-aminoadipic acid, have explored this link. When these individuals were subjected to a tryptophan loading test, it was observed that their urinary levels of α-aminoadipic acid and its related metabolite, α-ketoadipic acid, were affected. nih.gov This suggests a metabolic interplay between the degradation pathways of lysine and tryptophan. The enzyme α-aminoadipate aminotransferase, which is involved in lysine breakdown, is also known as kynurenine aminotransferase, an enzyme in the tryptophan degradation pathway. nih.gov
Impact of Cofactors on this compound Metabolism: Vitamin B6, B2, B12, Choline
The efficient metabolic processing of this compound is dependent on the availability of several essential cofactors, which are primarily B vitamins. The conversion of α-aminoadipic acid to α-ketoadipic acid is a critical step that requires vitamin B6 (in its active form, pyridoxal 5'-phosphate) as a cofactor. healthmatters.ionordiclabs.fi Elevated levels of alpha-aminoadipic acid in the body may indicate a functional deficit of downstream enzymes that rely on nutrient cofactors, including vitamin B2 (riboflavin), vitamin B6 (pyridoxine), vitamin B12 (cobalamin), and choline. healthmatters.io These vitamins are essential for the activity of various enzymes involved in amino acid metabolism. metabolicsupportuk.orgmdpi.com For instance, pyridoxine 5'-phosphate oxidase, the enzyme that produces the active form of vitamin B6, is dependent on flavin mononucleotide (FMN), which is derived from vitamin B2. wikipedia.org
| Cofactor | Role in Metabolism |
| Vitamin B6 (Pyridoxine) | Essential for the conversion of α-aminoadipic acid to α-ketoadipic acid. healthmatters.ionordiclabs.fi |
| Vitamin B2 (Riboflavin) | Required for the activation of Vitamin B6. wikipedia.org |
| Vitamin B12 (Cobalamin) | Plays a role in overall amino acid metabolism. mdpi.com |
| Choline | Involved as a cofactor for enzymes in related metabolic pathways. |
Neurological and Neuropharmacological Aspects of 3 Aminoadipic Acid
Modulation of Glutamate (B1630785) Receptor N-methyl-D-aspartate (NMDA) Activity
Research into the direct modulation of N-methyl-D-aspartate (NMDA) receptors by 3-aminoadipic acid has revealed stereoisomer-specific activity. The (R)-isomer, also known as D-alpha-aminoadipate, has been identified as an antagonist of the NMDA receptor nih.gov. Early studies demonstrated that (R)-α-AA could inhibit NMDA-evoked depolarizations without significantly affecting responses mediated by other glutamate receptors like kainate or quisqualate receptors nih.gov. This selectivity was instrumental in distinguishing NMDA receptors as a distinct subpopulation of excitatory amino acid receptors nih.gov.
In contrast, the L-isomer of alpha-aminoadipate, which is more relevant to the biological effects discussed in subsequent sections, has been found to be ineffective as a direct NMDA receptor antagonist nih.govnih.gov. Studies have shown that while the L-isomer has significant effects on other aspects of neurochemistry, it does not potently block NMDA receptor activity. This distinction is crucial for understanding the multifaceted neurological and neuropharmacological profile of this compound, suggesting that its primary mechanisms of action in the central nervous system are not through direct NMDA receptor blockade.
Inhibition of Kynurenic Acid Production in Brain Tissue
L-alpha-aminoadipic acid has been shown to regulate the production of kynurenic acid, a broad-spectrum antagonist of excitatory amino acid receptors. In microdialysis studies conducted in the dorsal hippocampus of freely moving rats, the application of L-alpha-aminoadipic acid resulted in a dose-dependent decrease in the extracellular levels of both endogenous kynurenic acid and kynurenic acid synthesized from its precursor, L-kynurenine.
Specifically, a 500 microM concentration of L-alpha-aminoadipic acid lowered the kynurenic acid concentration in the dialysate by 28% without precursor loading and by 47% with precursor loading. In contrast, D-alpha-aminoadipic acid had no effect. This effect of L-alpha-aminoadipic acid on kynurenic acid levels is believed to be a result of its direct action on astrocytes, which are the primary location of the enzyme responsible for kynurenic acid synthesis, kynurenine aminotransferase. This is supported by the finding that extensive neuronal degeneration did not alter the effect of L-alpha-aminoadipic acid. One of the kynurenine aminotransferase isozymes, KAT II, is also known as α-aminoadipate aminotransferase, further solidifying the link between aminoadipic acid and kynurenic acid metabolism nih.gov.
Effects on Glutamatergic Neurotransmission
This compound exerts significant effects on glutamatergic neurotransmission, primarily through its actions on astrocytes and glutamate transporters. The L-isomer of alpha-aminoadipate has been shown to reduce the release of glutamate from brain tissue under conditions of combined oxygen and glucose deprivation. In in-vitro studies using rat hippocampal slices, L-alpha-aminoadipate dose-dependently reduced ischemia-induced glutamate release, with a 5 mM concentration causing a 56% reduction medicalnewstoday.com. This suggests that this compound may interfere with a low-affinity glutamate transport mechanism that is active during ischemic conditions medicalnewstoday.com.
Furthermore, L-alpha-aminoadipate acts as a competitive inhibitor of the high-affinity glutamate transporter nih.govnih.gov. This inhibition of glutamate uptake can alter the concentration and dwell time of glutamate in the synaptic cleft, thereby affecting glutamatergic signaling. The multifaceted influence of this compound on glutamate release and reuptake highlights its role as a significant modulator of glutamatergic neurotransmission.
Implications for Astrocyte Function and Damage in Neurodegenerative Diseases
L-alpha-aminoadipic acid is widely recognized and utilized in research as a selective gliotoxin (B1671588), meaning it is toxic to glial cells, particularly astrocytes, while having minimal direct effects on neurons apexbt.com. This property has made it a valuable tool for investigating the role of astrocyte dysfunction in various neurological conditions.
Studies have demonstrated that administration of L-alpha-aminoadipate can induce astrocyte pathology, leading to impairments in synaptic plasticity and memory apexbt.com. In vivo, intracerebroventricular injection of L-alpha-aminoadipate in mice resulted in a reduction of astrocytic markers, diminished long-term potentiation (LTP), and impaired hippocampal-dependent memory apexbt.com. The mechanism of this gliotoxicity is linked to its uptake by astrocytes, which is a sodium-dependent process apexbt.com. Once inside the astrocytes, L-alpha-aminoadipic acid can disrupt their function and viability.
The ability of L-alpha-aminoadipic acid to selectively damage astrocytes has been employed to create animal models that mimic the astrocytic dysfunction observed in some neurodegenerative diseases nih.gov. For instance, by inducing astrocyte loss, researchers can study the subsequent effects on neuronal health and function, providing insights into the contribution of astrocytic pathology to the progression of neurodegenerative disorders.
Association with Neurological and Psychiatric Disorders
Alterations in the levels of alpha-aminoadipic acid have been observed in patients with certain neurological and psychiatric disorders, suggesting its potential involvement in the pathophysiology of these conditions.
In the context of psychiatric disorders, one study found that antipsychotic-naïve patients with first-episode psychosis had significantly diminished serum levels of alpha-aminoadipic acid compared to control subjects frontiersin.org. The researchers suggested that this reduction, along with changes in other metabolites, may reflect a compromised function of NMDA receptors in these patients frontiersin.org. Following a 7-month course of antipsychotic treatment, these metabolic shifts were reported to be reinstated frontiersin.org.
Furthermore, research into depression has also implicated alpha-aminoadipic acid. A study on a rat model of depression found that the concentration of L-alpha-amino-adipic acid was decreased in the brains of depressed rats nih.govkoreamed.org. Interestingly, treatment with the antidepressant fluoxetine was shown to restore the levels of L-alpha-amino-adipic acid back to normal values nih.govkoreamed.org. This finding suggests a potential link between L-alpha-amino-adipic acid and the neurobiology of depression nih.govkoreamed.org.
In the realm of neurodegenerative diseases, L-alpha-aminoadipic acid has been investigated for its role in models of Parkinson's disease. In an inflammatory model of Parkinson's disease in rats, the simultaneous intra-nigral injection of L-alpha-aminoadipic acid attenuated the loss of dopamine neurons and the degeneration of dopaminergic nerve terminals induced by lipopolysaccharide nih.gov. Additionally, studies have noted an association between 2-aminoadipic acid and Parkinson's disease ahajournals.orgbevital.no. Research has also pointed to decreased levels of aminoadipic acid in the serum of patients with Alzheimer's disease when compared to healthy controls nih.gov.
Research on High-Affinity Uptake of L-Glutamate and L-Aspartate in Brain Slices
L-alpha-aminoadipate has been identified as a competitive inhibitor of the high-affinity uptake of L-glutamate and L-aspartate in the brain. Research has demonstrated that the L-isomer of alpha-aminoadipate competitively inhibits the high-affinity, sodium-dependent transport of D-[3H]-aspartate into rat brain synaptosomes nih.govnih.gov. The D-isomer, in contrast, was found to be ineffective nih.govnih.gov.
This inhibitory action is characterized by a specific inhibition constant (Ki). Studies have determined the Ki value for the competitive inhibition of the D-[3H]-aspartate transport protein by L-alpha-aminoadipate to be 192 microM nih.govnih.gov. This finding highlights the role of L-alpha-aminoadipate in modulating the clearance of excitatory amino acids from the synaptic cleft, which is a critical process for maintaining normal synaptic function and preventing excitotoxicity.
| Parameter | Value | Compound | Preparation |
| Inhibition Constant (Ki) | 192 µM | L-alpha-aminoadipate | Rat brain synaptosomes |
3 Aminoadipic Acid in Disease Pathophysiology and Biomarker Research
Cardiometabolic Diseases
3-Aminoadipic acid (3-AAA), a metabolite derived from the breakdown of the essential amino acid lysine (B10760008), has emerged as a significant molecule in the study of cardiometabolic diseases. nih.gov Research has increasingly pointed towards its role not just as a passive bystander but as a potential modulator in the pathophysiology of several related conditions, including type 2 diabetes, atherosclerosis, and obesity-related complications. This article delves into the specific associations of this compound with various facets of cardiometabolic health, exploring its utility as a predictive biomarker and its involvement in key pathological processes.
Association with Insulin (B600854) Resistance and β-Cell Apoptosis
This compound is closely linked to insulin resistance, a core feature of metabolic syndrome and type 2 diabetes. researchgate.net Studies have shown a positive correlation between circulating 2-AAA levels and the homeostatic model assessment of insulin resistance (HOMA-IR), a key indicator of insulin sensitivity. researchgate.net This association has been observed in various populations, including children with obesity. researchgate.net
In vitro studies using insulin-sensitive cells from the liver, skeletal muscle, and adipose tissue have demonstrated that excess 2-AAA can impair insulin signaling pathways. researchgate.net This impairment can lead to abnormal gluconeogenesis, further contributing to dysregulated glucose metabolism. researchgate.net The connection between 2-AAA and adipogenesis appears to be a crucial factor in its link to insulin resistance. researchgate.net
Furthermore, 2-AAA has been shown to influence pancreatic β-cell function. In experimental settings, 2-AAA treatment enhanced insulin secretion from a pancreatic β-cell line, as well as from murine and human islets. nih.gov While this might seem contradictory to its association with diabetes risk, it's hypothesized that the chronic elevation of 2-AAA could lead to β-cell exhaustion over time. nih.gov The continuous demand for increased insulin secretion may eventually contribute to β-cell dysfunction and apoptosis, a hallmark of type 2 diabetes progression. However, direct evidence linking this compound to β-cell apoptosis is still an area of active investigation.
Role in Atherosclerosis and Cardiovascular Disease
Beyond its role in diabetes, this compound has been implicated in the pathophysiology of atherosclerosis and cardiovascular disease. nih.gov Clinical studies have revealed that serum levels of 2-AAA are significantly higher in patients with atherosclerosis compared to healthy individuals. nih.gov These elevated levels positively correlate with inflammatory cytokines, plaque area, and carotid intima-media thickness, all markers of atherosclerotic progression. researchgate.net
Animal studies have provided further evidence for a causal role of 2-AAA in atherosclerosis. In mouse models prone to atherosclerosis, supplementation with 2-AAA in their drinking water led to an increase in the size of aortic plaques. researchgate.netnih.gov This suggests a direct pro-atherogenic effect of the metabolite. researchgate.net
Link to Oxidative Stress and Reactive Oxygen Species (ROS) Generation
A significant body of evidence connects this compound to increased oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov 2-AAA is itself considered a biomarker of protein oxidation, as it is an oxidized derivative of the amino acid lysine. researchgate.net Its formation can be increased in environments of oxidative damage, such as that found in diabetes. researchgate.net
In vitro studies have demonstrated that 2-AAA can induce the generation of ROS and increase markers of protein and lipid oxidation. researchgate.net This pro-oxidant activity has been observed in various cell types, including pancreatic acinar cells. nih.govresearchgate.net The induction of ROS by 2-AAA can lead to mitochondrial disturbance and cellular damage. researchgate.net
The generation of ROS is a key mechanism through which this compound is thought to exert its pathological effects in cardiometabolic diseases. For instance, in the context of atherosclerosis, the 2-AAA-induced increase in ROS activates inflammatory pathways in vascular cells, contributing to plaque development. nih.gov This link to oxidative stress underscores the role of this compound as a mediator of cellular damage in metabolic and cardiovascular disorders.
Relationships with Lipoprotein Dysregulation: High-Density Lipoprotein Cholesterol and Triglycerides
Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for cardiovascular disease. Research has established a clear association between this compound and an atherogenic lipid profile, specifically concerning high-density lipoprotein (HDL) cholesterol and triglycerides.
Studies have consistently shown a negative correlation between 2-AAA levels and HDL cholesterol, often referred to as "good" cholesterol for its role in removing excess cholesterol from arteries. nih.gov Conversely, a positive association has been found between 2-AAA and triglyceride levels. nih.govresearchgate.net
This relationship holds true in both healthy individuals and in populations at high risk for cardiometabolic disease. nih.gov The association between a higher triglyceride to HDL-cholesterol ratio (TG/HDL-C), a marker of an atherogenic lipid phenotype, and elevated 2-AAA further solidifies this connection. nih.gov This suggests that this compound is linked to a lipid profile that promotes the development of atherosclerosis.
The table below summarizes the observed relationships between 2-AAA and key lipid parameters.
| Lipid Parameter | Association with 2-AAA Levels | Implication |
| High-Density Lipoprotein (HDL) Cholesterol | Negative | Lower levels of protective cholesterol |
| Triglycerides | Positive | Higher levels of a risk-associated lipid |
| Triglyceride/HDL-C Ratio | Positive | Indicates a more atherogenic lipid profile |
Association with Adiposity, Waist Circumference, Visceral Fat Volume, and Hepatic Steatosis
This compound levels are also significantly associated with various measures of adiposity, or body fat. In some studies, a positive correlation has been observed between plasma 2-AAA and Body Mass Index (BMI). nih.govnih.gov
Furthermore, higher plasma 2-AAA levels have been significantly associated with increased waist circumference, a key indicator of central obesity. nih.govnih.gov This is particularly concerning as central obesity is a major risk factor for cardiometabolic diseases.
Beyond simple measures of body size, 2-AAA has been linked to the accumulation of visceral adipose tissue, the fat stored around the internal organs. nih.govnih.gov Studies using CT scans have shown a significant association between higher 2-AAA and greater visceral fat volume, while no such association was found with subcutaneous or pericardial fat. nih.govnih.gov
In addition to visceral adiposity, emerging evidence points to a novel relationship between 2-AAA and hepatic steatosis, or fatty liver disease. nih.govnih.gov Higher 2-AAA levels have been associated with lower liver density, which is indicative of a higher proportion of fat in the liver. nih.govnih.gov This suggests that elevated 2-AAA may be a risk factor for the development of non-alcoholic fatty liver disease (NAFLD).
The table below details the observed associations between 2-AAA and various measures of adiposity.
| Adiposity Measure | Association with 2-AAA Levels |
| Body Mass Index (BMI) | Positive |
| Waist Circumference | Positive |
| Visceral Adipose Tissue Volume | Positive |
| Hepatic Steatosis (Liver Fat) | Positive |
Influence on TXNIP/NLRP3 Pathway in Vascular Inflammation
Recent research has identified this compound (3-AAA) as a microbial metabolite that plays a role in the inflammation of blood vessels, a key factor in the development of atherosclerosis. nih.gov Studies have shown that serum levels of 3-AAA are higher in patients with atherosclerosis compared to healthy individuals. nih.gov The mechanism behind this involves the activation of the ROS/TXNIP/NLRP3 signaling pathway. nih.govfrontiersin.org
Under conditions of oxidative stress, characterized by an increase in reactive oxygen species (ROS), thioredoxin-interacting protein (TXNIP) separates from thioredoxin and binds to the NLRP3 inflammasome. researchgate.net This interaction triggers the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune system by instigating inflammatory responses. frontiersin.orgresearchgate.net The activation of this pathway leads to the production of pro-inflammatory cytokines, which contribute to the inflammatory environment seen in atherosclerosis. nih.govnih.gov
Supplementation with 3-AAA in animal models of atherosclerosis has been shown to increase the size of aortic plaques and elevate levels of serum inflammatory cytokines. nih.gov In human umbilical vein endothelial cells (HUVECs), stimulation with 3-AAA resulted in increased levels of ROS and key proteins in the NLRP3 inflammasome pathway, including ASC, TXNIP, NLRP3, and caspase-1. nih.gov These effects could be reversed by the use of an antioxidant or an NLRP3 inhibitor, further solidifying the role of the ROS/TXNIP/NLRP3 pathway in 3-AAA-mediated vascular inflammation. nih.gov
Table 1: Influence of this compound on Vascular Inflammation Pathways
| Biomarker | Effect of Increased this compound | Implication in Vascular Inflammation |
|---|---|---|
| Serum 3-AAA Levels | Higher in atherosclerosis patients. nih.gov | Potential biomarker for atherosclerosis. |
| Aortic Plaque Size | Increased in animal models. nih.gov | Promotes the physical development of atherosclerosis. |
| Serum Inflammatory Cytokines | Levels are elevated. nih.gov | Indicates a systemic inflammatory response. |
| Reactive Oxygen Species (ROS) | Increased levels in endothelial cells. nih.gov | Induces oxidative stress, a key trigger for inflammation. |
| TXNIP/NLRP3 Pathway Proteins (ASC, TXNIP, NLRP3, caspase-1) | Increased levels in endothelial cells. nih.gov | Activates the inflammasome, leading to inflammation. |
Inborn Errors of Metabolism
2-Aminoadipic aciduria and 2-oxoadipic aciduria (AMOXAD) is a rare inherited metabolic disorder. metabolicsupportuk.orgorpha.net It is characterized by the abnormal accumulation and excretion of 2-aminoadipic acid, 2-oxoadipic acid, and often 2-hydroxyadipic acid in the urine and blood. metabolicsupportuk.orgwikipedia.org This condition results from a disruption in the catabolic pathway of the essential amino acid lysine, as well as the amino acids hydroxylysine and tryptophan. wikipedia.org
The clinical presentation of AMOXAD is highly variable. More than half of the individuals diagnosed with the biochemical phenotype are asymptomatic. metabolicsupportuk.orgnih.gov However, in some individuals, the disorder can lead to a range of neurological and developmental issues, including:
Mild to severe intellectual disability nih.gov
Developmental delay nih.gov
Muscular hypotonia (low muscle tone) nih.gov
Ataxia (poor muscle coordination) nih.gov
Epilepsy nih.gov
The genetic cause of 2-aminoadipic and 2-oxoadipic aciduria has been identified as mutations in the DHTKD1 gene. nih.govnih.gov This gene encodes the E1 subunit of the 2-oxoadipate dehydrogenase complex (OADHC), a crucial enzyme in the mitochondrial degradation pathway of lysine. wikipedia.org The OADHC is responsible for the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA. wikipedia.org
Mutations in DHTKD1 lead to a deficiency in this enzyme, causing a build-up of the upstream metabolites, 2-aminoadipate and 2-oxoadipate. wikipedia.orgnih.gov The inheritance pattern for AMOXAD is autosomal recessive, meaning an individual must inherit two mutated copies of the DHTKD1 gene, one from each parent, to be affected by the disorder. metabolicsupportuk.orgwikipedia.org Research has shown that both compound heterozygous and homozygous mutations in DHTKD1 can cause the condition. nih.gov For instance, studies have identified individuals with compound heterozygosity for a missense mutation and an initiating methionine mutation, as well as individuals with a homozygous nonsense mutation in DHTKD1. nih.gov
Table 2: Genetic and Clinical Features of 2-Aminoadipic and 2-Oxoadipic Aciduria
| Feature | Description |
|---|---|
| Disorder Name | 2-Aminoadipic Aciduria and 2-Oxoadipic Aciduria (AMOXAD) metabolicsupportuk.orgorpha.net |
| Biochemical Profile | Elevated levels of 2-aminoadipic acid, 2-oxoadipic acid, and 2-hydroxyadipic acid in urine and blood. metabolicsupportuk.orgwikipedia.org |
| Genetic Cause | Mutations in the DHTKD1 gene. nih.govnih.gov |
| Inheritance Pattern | Autosomal Recessive. metabolicsupportuk.orgwikipedia.org |
| Clinical Symptoms (Variable) | Asymptomatic in over 50% of cases. Can include intellectual disability, developmental delay, hypotonia, ataxia, and epilepsy. metabolicsupportuk.orgnih.gov |
Cancer Research
Metabolomic studies have indicated alterations in amino acid levels in prostate cancer. While specific data on this compound levels in prostate biopsy tissues is part of a broader analysis of amino acid profiles, the focus on metabolic changes in prostate cancer is significant. Biochemical recurrence, characterized by a rise in prostate-specific antigen (PSA) levels after initial treatment, is a major concern in prostate cancer management as it can indicate disease progression. nih.govmdpi.com
In the context of head and neck cancers (HNC), serum amino acid profiles have been investigated as potential biomarkers for disease stage and prognosis. nih.govnih.gov A study involving 202 primary HNC patients found that higher levels of certain amino acids, including aminoadipic acid, were associated with a reduced risk of having an advanced stage of the disease. nih.gov
In a multivariable logistic regression analysis, increased levels of aminoadipic acid showed a statistically significant association with a lower likelihood of advanced stage HNC. nih.gov This finding suggests that aminoadipic acid, among other amino acids, may play a role in the pathophysiology of HNC or serve as a marker of a less aggressive tumor phenotype. nih.gov
Table 3: Association of Aminoadipic Acid with Cancer
| Cancer Type | Finding | Significance |
|---|---|---|
| Prostate Cancer | Alterations in amino acid metabolism are observed. | Biochemical recurrence is a key prognostic factor. nih.govmdpi.com |
| Head and Neck Cancers | Higher serum levels of aminoadipic acid are associated with a reduced risk of advanced stage disease. nih.gov | May serve as a potential biomarker for less aggressive tumor phenotypes. nih.gov |
Aging and Age-Related Conditions
This compound (3-AAA), a derivative of the essential amino acid lysine, has emerged as a significant molecule in the study of aging. Its accumulation in the body is closely linked to the physiological decline observed in various tissues over time.
Research has identified this compound as a reliable marker for protein oxidation that occurs during the aging of human skin. researchgate.net With age, there is an increased oxidation of lysyl residues in proteins like collagen, which leads to the formation and accumulation of this compound in the skin and potentially other tissues. researchgate.net This process is a factor in the deterioration of the skin's structural integrity, which relies on the health of collagen and other proteins. nih.govmdpi.com The accumulation of damaged proteins is a hallmark of aging skin, contributing to visible signs of aging. mdpi.com
Beyond the skin, this compound has also been highlighted as a reliable marker for cataractogenesis, a common age-related condition of the eye characterized by the clouding of the lens. unex.es Its presence indicates oxidative damage to the proteins within the lens, linking it directly to age-related deterioration of vision.
Glyco-oxidative stress, a condition resulting from high levels of glucose and oxidative damage, is a key driver of aging and age-related diseases like diabetes. nih.gov this compound, as a stable final product of lysine oxidation, serves as a robust biomarker for this type of damage. researchgate.netunex.es
In laboratory studies simulating the effects of different blood sugar levels, this compound proved to be a more precise indicator of glyco-oxidative damage than its precursors. nih.govnih.gov Human serum albumin, when exposed to pathological concentrations of glucose similar to those in pre-diabetes and diabetes, showed a significant increase in the formation of this compound. nih.govnih.gov Notably, the compound was only detected at these higher, pathological glucose concentrations, underscoring its potential as a specific marker for disease-related glyco-oxidative stress. nih.govnih.govresearchgate.net
Table 1: Formation of α-Aminoadipic Acid in Human Serum Albumin under Increasing Glucose Concentrations This table illustrates the findings from an in-vitro study where Human Serum Albumin (HSA) was incubated with varying glucose levels to simulate physiological and pathological conditions. Data is synthesized from findings described in referenced articles. nih.govnih.gov
| Glucose Concentration | Simulated Condition | α-Aminoadipic Acid (α-AA) Detection | Significance as a Biomarker |
| 4 mM | Physiological (Normal Fasting) | Not Detected | Baseline |
| 8 mM | Pathological (Pre-Diabetes) | Detected | Indicates onset of glyco-oxidative damage |
| 12 mM | Pathological (Diabetes) | Detected and Increased | Reliable indicator of significant glyco-oxidative stress |
Sepsis and Infectious Diseases
The metabolic profile of a patient can shift dramatically in response to severe infection and sepsis, and this compound has been implicated as a relevant molecule in this context.
Sepsis is defined as a life-threatening condition where the body's response to an infection becomes dysregulated, leading to organ dysfunction. nih.gov This organ dysfunction is the critical feature that distinguishes sepsis from an uncomplicated infection. nih.gov Metabolomic studies, which analyze the range of small molecules in a biological sample, reveal that the metabolic state of patients with sepsis is significantly different from those with less severe infections. nih.gov
This compound has been proposed as a potential biomarker for sepsis. researchgate.net While many amino acids and their derivatives show altered levels during sepsis, the presence of specific metabolites like this compound points towards the significant protein oxidation and catabolism characteristic of a severe, dysregulated host response. researchgate.netmdpi.com Tracking such markers could help in assessing the severity of the infection and the patient's metabolic condition upon admission to critical care. nih.gov
The serine hydroxymethyltransferase (SHMT) cycle is a fundamental metabolic pathway that provides essential one-carbon units for the synthesis of nucleotides, including purines. nih.gov During severe infections and sepsis, the body's demand for DNA and RNA synthesis can increase, leading to an induction of purine (B94841) synthesis. nih.gov
Metabolomic studies of septic patients have revealed a connection between this compound and disruptions in purine metabolism. researchgate.net Specifically, increased levels of 2-aminoadipate (an isomer of this compound) have been observed alongside a reduction in purines like adenosine (B11128) and adenine (B156593). researchgate.net This suggests that in sepsis, the body is undergoing widespread metabolic stress. This stress manifests as both increased protein oxidation (leading to the release of this compound) and altered purine metabolism, a pathway intrinsically linked to the SHMT cycle. researchgate.netnih.gov
Other Pathological Conditions
The role of this compound as a biomarker extends to several other significant pathological conditions, primarily those linked to metabolic and oxidative stress.
Diabetes and Insulin Resistance: 3-AAA is consistently identified as an early biomarker for the risk of developing type 2 diabetes. nih.govfrontiersin.org Its levels are positively correlated with insulin resistance and obesity. nih.govfrontiersin.org
Cardiovascular Disease: Elevated levels of this compound are associated with atherosclerosis, a key underlying cause of cardiovascular disease. frontiersin.orgnih.gov
Renal Failure: The compound is recognized as a marker in patients with renal failure, where impaired kidney function can lead to the accumulation of various metabolites. researchgate.netunex.esresearchgate.net
Obesity: Studies have linked higher concentrations of this compound with obesity. unex.esfrontiersin.org
Inborn Errors of Metabolism: Chronically high levels of this compound are a hallmark of specific genetic disorders, such as 2-aminoadipic aciduria. t3db.ca
Table 2: Pathological Conditions Associated with Altered this compound Levels
| Pathological Condition | Association with this compound | Reference |
| Type 2 Diabetes | Identified as an early risk biomarker. nih.govfrontiersin.orgnih.gov | |
| Insulin Resistance | Levels are positively correlated with insulin resistance. nih.govfrontiersin.org | |
| Atherosclerosis | Associated with the development of atherosclerotic plaques. frontiersin.orgnih.gov | |
| Renal Failure | Accumulates in patients with kidney dysfunction. researchgate.netunex.esresearchgate.net | |
| Obesity | Elevated levels are found in individuals with obesity. unex.esfrontiersin.org | |
| Cataractogenesis | Serves as a marker for this age-related eye disease. unex.es | |
| Sepsis | Proposed as a biomarker for this severe condition. researchgate.net | |
| 2-Aminoadipic Aciduria | A defining characteristic of this inborn error of metabolism. t3db.ca |
Association with Reduced Cognitive Function
Research has indicated a link between specific forms of aminoadipic acid and diminished cognitive capabilities. L-α-aminoadipic acid (L-α-AAA), a homolog of the excitatory amino acid glutamate (B1630785), has been utilized in studies as a selective gliotoxin (B1671588) to investigate the role of astrocytes—a type of glial cell in the central nervous system—on brain function. nih.gov
In a study involving adult male Wistar rats, microinjections of L-α-AAA into the CA1 subfield of the hippocampus were administered for three consecutive days. The results demonstrated that this treatment led to a significant impairment in memory, as evaluated by a passive avoidance test. Specifically, the rats treated with L-α-AAA showed a notably decreased step-through latency time. Furthermore, the administration of L-α-AAA induced anxiety-like behaviors, evidenced by increased time spent in the closed arms of an elevated plus-maze test. nih.gov
The mechanism behind these effects is linked to L-α-AAA's ability to inhibit glutamine synthetase, an enzyme crucial for the glutamate/glutamine cycle, which is vital for learning and memory consolidation. nih.gov The study also confirmed a significant reduction in the density of glial fibrillary acidic protein-immunoreactive (GFAP-ir) astrocytes in the hippocampus of the treated rats. This inhibition of astrocytes by L-α-AAA underscores their critical role in maintaining normal memory function and emotional regulation. nih.gov While certain essential amino acids are known to support or even enhance cognitive function, these findings illustrate that specific metabolites like L-α-AAA can have a detrimental impact. nih.govnutraingredients-asia.comfrontiersin.orgnih.gov
Table 1: Effects of L-α-Aminoadipic Acid on Cognitive and Behavioral Functions in Rats
| Parameter Measured | Effect of L-α-AAA Administration | Associated Cognitive/Behavioral Change | Source |
|---|---|---|---|
| Step-Through Latency | Significantly decreased | Memory Impairment | nih.gov |
| Time in Open Arm (Elevated Plus Maze) | Decreased | Increased Anxiety-Like Behavior | nih.gov |
| Time in Closed Arm (Elevated Plus Maze) | Increased | Increased Anxiety-Like Behavior | nih.gov |
Potential Marker for Renal Failure and Crystalline Sclerosis
Emerging research suggests that α-aminoadipic acid (α-AAA) may serve as a biomarker for certain age-related and pathological conditions, including renal failure and processes involving tissue sclerosis.
Renal Failure: Studies have observed a connection between circulating levels of α-AAA and kidney function. One study noted that while levels of α-AAA in insoluble human skin collagen increase with age, this increase is even more pronounced in individuals with renal failure. biocrates.com This suggests a potential link between impaired kidney function and altered lysine metabolism, from which α-AAA is derived. biocrates.com The kidney plays a significant role in the metabolism and clearance of amino acids and their derivatives. nih.govnih.gov Therefore, elevated levels of α-AAA could reflect a reduced capacity of the kidneys to process and excrete these metabolites, making it a candidate biomarker for kidney dysfunction. Other amino acid metabolites have also been positively associated with chronic kidney disease (CKD), further highlighting the diagnostic potential of this class of compounds. nih.gov
Crystalline Sclerosis: The term "crystalline sclerosis" may refer to the age-related hardening of the eye's lens, a condition known as nuclear sclerosis, which is a type of cataract. Research into the biochemical changes in cataractous lenses has revealed a significant loss of free amino groups in the water-insoluble protein fraction. nih.gov This loss is thought to be a result of the postsynthetic modification of protein-bound lysine residues. nih.gov Since α-aminoadipic acid is a product of lysine catabolism, alterations in lysine pathways are directly relevant to these sclerotic processes. biocrates.comnih.gov The reaction of lysine's epsilon-amino group with other molecules can lead to cross-linking and insolubilization of lens proteins (crystallins), contributing to the lens's hardening and opacification. The disappearance of these amino groups is proportional to the severity of the nuclear cataract, indicating that the underlying chemical modifications, potentially involving pathways related to α-AAA, occur progressively during cataractogenesis. nih.gov
Table 2: this compound as a Potential Biomarker
| Condition | Finding | Implication | Source |
|---|---|---|---|
| Renal Failure | Levels of α-aminoadipic acid are significantly increased in individuals with renal failure compared to healthy, age-matched controls. | May serve as a marker for impaired kidney function and altered amino acid metabolism. | biocrates.com |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetyl-CoA |
| Adipic acid |
| Alanine |
| Allysine (B42369) |
| L-α-aminoadipic acid (L-α-AAA) |
| Arginine |
| Asparagine |
| Citrulline |
| Creatinine (B1669602) |
| Crystallins |
| Cystatin C |
| Dopamine |
| GABA |
| Glial fibrillary acidic protein (GFAP) |
| Glutamate |
| Glutamine |
| Glycine |
| Histidine |
| Homocitrate |
| Homoaconitate |
| Homoisocitrate |
| 5-Hydroxytryptamine |
| Insulin-like growth factor-binding protein-7 (IGFBP-7) |
| Interleukin 18 (IL-18) |
| Isoleucine |
| α-ketoadipate |
| α-ketoglutarate |
| Kidney injury molecule-1 (KIM-1) |
| Kynurenine |
| Leucine (B10760876) |
| Liver-type fatty acid-binding protein (L-FABP) |
| Lysine |
| Methionine |
| Neutrophil gelatinase-associated lipocalin (NGAL) |
| Norepinephrine |
| Oxoglutarate |
| Phenylalanine |
| Saccharopine |
| Serotonin |
| Tissue inhibitor of metalloproteinase 2 (TIMP-2) |
| Tryptophan |
| Tyrosine |
Advanced Analytical Methodologies for 3 Aminoadipic Acid Research
Gas Chromatography/Mass Spectrometry (GC/MS) Analysis
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For amino acids like 3-aminoadipic acid, derivatization is typically required to increase their volatility and thermal stability for GC analysis.
A common approach involves derivatizing amino acids into trimethylsilyl (B98337) (TMS) derivatives. For instance, aminoadipic acid can be analyzed as its 3-TMS derivative hmdb.ca. The GC-MS analysis involves separating the derivatized compounds on a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column, followed by detection and mass analysis hmdb.ca. This method has been utilized in studies investigating metabolic disorders, such as α-ketoadipic aciduria, where elevated levels of α-aminoadipic acid (α-AA), a related compound, were detected in urine using GC/MS wjgnet.com. In such studies, quantitative ranges for related metabolites like α-ketoadipate (α-KA) and α-hydrocyadipate (α-HAA) were reported in millimoles per mole of creatinine (B1669602) wjgnet.com.
GC-MS methods can also be optimized for high-throughput analysis. An automated GC-MS method using propyl chloroformate derivatization allows for the quantitative analysis of numerous amino acids in biological fluids, with limits of detection (LOD) and lower limits of quantification (LLOQ) in the micromolar range researchgate.net. For example, LLOQs can range from 0.3 to 30 µM researchgate.net. When comparing analytical techniques, GC-MS, when properly validated with stable isotope-labeled internal standards, can offer high reproducibility researchgate.net. Technical error percentages for GC-MS in urinary amino acid analysis have been reported in the range of 6.23% ± 3.84% for certain amino acids researchgate.net.
Table 6.1.1: GC/MS Analytical Performance Metrics
| Parameter | Value Range | Reference |
| Derivative Type | Trimethylsilyl (TMS) | hmdb.ca |
| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary | hmdb.ca |
| LOD (µM) | 0.03 - 12 | researchgate.net |
| LLOQ (µM) | 0.3 - 30 | researchgate.net |
| Technical Error (%TE) | 6.23% ± 3.84% (urinary, specific amino acids) | researchgate.net |
| Analysis Time (approx.) | 30 minutes (automated) | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Amino Acid Profiling
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for amino acid profiling due to its sensitivity, specificity, and ability to analyze non-volatile compounds directly. Various LC-MS/MS approaches are employed, including Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM), which offer high selectivity and quantitative accuracy.
LC-MS/MS methods can analyze a broad spectrum of amino acids, often exceeding 40 analytes in a single run anaquant.comchromsystems.comrestek.comlcms.cz. For instance, a method utilizing LC-SRM can quantify 41 amino acids in serum, employing a triple quadrupole mass spectrometer where specific precursor ion/fragment ion pairs (SRM transitions) provide high specificity and sensitivity anaquant.com. This technique is particularly adept at discriminating between isobaric compounds, such as leucine (B10760876) and isoleucine, which have similar masses and retention times but distinct fragmentation patterns anaquant.com.
Sample preparation for LC-MS/MS can range from simple solvent extraction anaquant.com to more involved procedures like solid-phase extraction (SPE) followed by derivatization nih.gov. However, advancements have led to methods that require minimal or no derivatization, significantly reducing sample preparation time and complexity chromsystems.comrestek.com. For example, a 13-minute direct LC-MS/MS analysis can quantify 45 amino acids in plasma without derivatization, utilizing specialized columns like the Raptor Polar X restek.com.
In clinical research, LC-MS/MS has been used to compare amino acid profiles in different patient groups. Studies comparing targeted LC-MS/MS with untargeted metabolomics have identified specific amino acids, including aminoadipic acid, as being elevated in conditions like impaired renal function nih.gov. The precision of these methods is critical, with within-day precision often reported as ≤6.9% CV and between-day precision ≤16.3% CV for up to 45 amino acids lcms.cz.
Table 6.2.1: LC-MS/MS Amino Acid Profiling Capabilities
| Method Type | Analyte Count | Matrix Examples | Key Features | References |
| LC-SRM | 41 | Serum | High specificity, isobaric discrimination | anaquant.com |
| Targeted LC-MS/MS | ~20-45 | Plasma, Urine | No derivatization, short run times, isobaric separation | chromsystems.comrestek.comlcms.cz |
| iTRAQ-LC-MS/MS | >45 | Urine | Covers more amino acids and related amines | researchgate.net |
| Precision (%CV) | Within-day: ≤6.9%, Between-day: ≤16.3% | lcms.cz |
Untargeted Serum Metabolomics and Lipidomics in Clinical Studies
Untargeted metabolomics and lipidomics provide a comprehensive, hypothesis-generating approach to analyze the entire spectrum of small molecules in a biological sample, such as serum. These methods, typically based on mass spectrometry (e.g., GC-MS, HILIC LC-MS/MS, and lipidomics platforms), aim to identify and quantify numerous metabolites to reveal metabolic signatures associated with disease states or physiological conditions.
In clinical studies, untargeted metabolomics has been employed to investigate conditions like gestational diabetes mellitus (GDM). Such analyses have identified hundreds of significantly dysregulated metabolites, with aminoadipic acid being among those identified in serum samples from pregnant women frontiersin.org. These studies often involve complex statistical analyses, including principal component analysis, to discriminate between disease and control groups frontiersin.orgnih.gov.
The integration of metabolomics and lipidomics allows for a broader understanding of metabolic alterations. For instance, a study profiling childhood obesity utilized GC-MS, HILIC LC-MS/MS, and lipidomics, identifying 162 differentially expressed metabolites. This revealed higher concentrations of branched-chain amino acids and various lipid metabolites, such as phosphatidylcholines and triglycerides, in obese children researchgate.net. While not always directly quantifying this compound, these broad profiling techniques are instrumental in discovering novel metabolic pathways and potential biomarkers, including those related to amino acid metabolism. Systematic reviews of metabolomics and lipidomics in clinical contexts, such as studies on antipsychotic use, highlight the common use of plasma and serum and the analysis of numerous metabolite and lipid classes nih.govresearchgate.net.
Deuterium-Labeled this compound for Tracer Studies and Pharmacokinetic Analysis
The use of isotopically labeled compounds, particularly those labeled with stable isotopes like deuterium (B1214612) (²H or D), is a fundamental strategy in metabolic research and pharmacokinetic studies. Deuterium-labeled this compound serves as a valuable tracer to investigate metabolic pathways, absorption, distribution, metabolism, and excretion (ADME) properties, and to establish pharmacokinetic profiles.
Tracer studies involve administering a known quantity of the labeled compound and monitoring its fate within the biological system. For example, L-[1-¹³C]-2-aminoadipic acid ([¹³C]AAA) has been used in conjunction with L-[1-¹³C]lysine in tracer studies to investigate amino acid kinetics, oxidation, and balance in healthy adults nih.gov. These studies measure the incorporation of the ¹³C label into metabolic products, such as ¹³CO₂ in breath, and track the enrichment of the labeled amino acid in biological fluids like plasma and urine nih.gov. The data obtained allows for the estimation of metabolic rates and the determination of whole-body amino acid oxidation and balance nih.gov.
In pharmacokinetic analysis, deuterium-labeled drugs or compounds can improve metabolic stability or alter pharmacokinetic profiles compared to their unlabeled counterparts nih.gov. While the primary focus is often on drug development, the principle of using stable isotope-labeled internal standards is applied across various analytical techniques, including GC-MS and LC-MS/MS, for accurate quantification of endogenous compounds like amino acids researchgate.netresearchgate.net. The kinetic isotope effect (KIE) can influence the rate of metabolism, and deuterium labeling is a key strategy in this area nih.govresearchgate.net.
Synthetic Biology and Engineering Applications of 3 Aminoadipic Acid
Biosynthesis Pathways in Microorganisms
Microorganisms are increasingly engineered to produce complex molecules like 3-aminoadipic acid, leveraging their inherent metabolic machinery or introducing novel pathways.
Engineering Escherichia coli for High-Level Production
Escherichia coli is a widely used platform organism for metabolic engineering due to its well-characterized genome and established genetic tools. Efforts to enhance the production of this compound (AAA) in E. coli have focused on optimizing its endogenous metabolic pathways and introducing heterologous enzymes. Strategies include blocking competing degradation pathways, overexpressing key enzymes in the AAA biosynthesis or lysine (B10760008) degradation pathways, and improving cofactor regeneration, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) researchgate.netmdpi.com. By coupling lysine biosynthesis with the reverse saccharopine pathway and enhancing AAA efflux using transporters, researchers have achieved significant production titers. For instance, engineered E. coli strains have yielded up to 5.64 g/L of AAA in bioreactors researchgate.net. Optimization using computational algorithms has further refined these processes, leading to substantial increases in AAA titer, such as a 12.95-fold increase to 1.10 g/L mdpi.com.
Coupling Lysine Biosynthesis and Degradation Pathways
The metabolic interconversion between lysine and this compound is central to many engineered production strategies. Lysine is naturally degraded through pathways involving intermediates like saccharopine and α-aminoadipate semialdehyde, ultimately leading to α-aminoadipate (AAA) smpdb.casmpdb.cafrontiersin.orgwikipedia.org. By engineering E. coli to couple the biosynthesis of lysine with its subsequent degradation pathway, researchers can redirect metabolic flux towards AAA accumulation. This approach involves carefully balancing the expression of enzymes involved in both pathways, often by blocking the degradation of lysine to prevent its further breakdown and by upregulating the enzymes that convert lysine-derived intermediates into AAA researchgate.netnih.govresearchgate.net. This strategy has proven effective in achieving high-level production of AAA.
Precursor for Bio-based Adipic Acid Production
Adipic acid is a crucial chemical intermediate, primarily used in the production of nylon-6,6. Bio-based production routes are being actively explored as sustainable alternatives to petrochemical synthesis. This compound, or its related intermediates derived from lysine metabolism, can serve as precursors in these bio-based pathways.
Theoretical and Experimental Aspects of Enzymatic Steps
Several engineered pathways have been proposed and experimentally tested for the biosynthesis of adipic acid, often utilizing intermediates derived from lysine or reverse degradation pathways. One approach involves the reverse degradation pathway, which uses enzymes such as β-ketoaidpyl-thiolase, 3-hydroxy-acyl-CoA reductase, enoyl-CoA hydratase, and trans-enoyl-CoA reductase to convert acetyl-CoA and succinyl-CoA into adipyl-CoA, which can then be converted to adipic acid mdpi.comscholaris.ca. Another strategy leverages the lysine degradation pathway, where lysine is converted through intermediates like allysine (B42369) and 2-aminoadipic acid to 2-hexenedioic acid, which is then reduced to adipic acid researchgate.netchalmers.se. The enzymes involved in these multi-step conversions include various dehydrogenases, reductases, hydratases, and thioesterases scholaris.caresearchgate.netgoogle.com. For example, the conversion of lysine to adipic acid can involve enzymes like carbon-nitrogen lyases, α-aminoadipate-semialdehyde dehydrogenase, 2-aminoadipate transaminase, and reductases researchgate.netplos.org.
Challenges in Deamination Reactions
Building Block for Bioactive Molecules and Pharmaceutical Agents
This compound and its derivatives are recognized for their utility as building blocks in the synthesis of various bioactive molecules and pharmaceutical agents. In its L-form, it is an intermediate in the biosynthesis of lysine in fungi and certain protists wikipedia.orgresearchgate.netmdpi.com. Derivatives like Boc-D-a-aminoadipic acid are valuable in peptide synthesis, enabling the creation of modified and cyclic peptides with enhanced stability and specific biological activities netascientific.com. (R)-3-Aminoadipic acid hydrochloride is employed in pharmaceutical research, particularly for developing drugs targeting neurological disorders chemimpex.com. Furthermore, α-aminoadipic acid serves as a precursor in the biosynthesis of important natural products, such as penicillin G, where it is incorporated into the tripeptide structure of the antibiotic rsc.org. Its role as a precursor for β-lactam antibiotics and other secondary metabolites underscores its importance in medicinal chemistry and drug discovery mdpi.com.
Therapeutic Strategies and Interventions Targeting 3 Aminoadipic Acid Pathways
Pharmacological Modulation of 3-Aminoadipic Acid Levels
The precise control of this compound (2-AAA) levels is a focal point for therapeutic intervention. Pharmacological approaches aim to either increase or decrease 2-AAA concentrations to achieve beneficial metabolic outcomes. One significant strategy involves modulating the activity of enzymes within the 2-AAA metabolic pathway. For instance, the enzyme DHTKD1 (dihydroxy-acid dehydrogenase-like 1) plays a crucial role in the catabolism of 2-AAA. Preclinical studies have indicated that pharmacological inhibition of DHTKD1 can elevate 2-AAA levels by impeding its breakdown frontiersin.org. This approach is being investigated as a potential avenue for managing metabolic disorders.
Furthermore, certain therapeutic combinations have demonstrated an impact on 2-AAA levels. For example, a study involving patients with Type 2 Diabetes Mellitus (T2DM) and obesity found that a three-month treatment regimen combining metformin (B114582) and pioglitazone (B448) significantly reduced the levels of lysine (B10760008) and α-aminoadipic acid frontiersin.orgfrontiersin.org. This suggests that established anti-diabetic and insulin-sensitizing drugs can influence the 2-AAA metabolic axis.
Targeting DHTKD1 Inhibition for Metabolic Disease
The enzyme DHTKD1 is central to the metabolic pathway of 2-AAA, catalyzing the conversion of 2-aminoadipate to 2-oxoadipate frontiersin.orgresearchgate.net. Genetic studies have linked variants in DHTKD1 to various metabolic disorders, including α-aminoadipic and α-ketoadipic aciduria (AMOXAD) and Charcot-Marie-Tooth disease type 2Q researchgate.netresearchgate.net. In the context of metabolic diseases like obesity and diabetes, DHTKD1's role is particularly significant. Reduced DHTKD1 expression in adipose tissue has been correlated with insulin (B600854) resistance researchgate.net, while higher DHTKD1 expression is associated with increased insulin sensitivity researchgate.net.
Knockout studies in mice (Dhtkd1-/-) have revealed that an increase in 2-AAA levels due to DHTKD1 deficiency confers resistance to diet-induced obesity (DIO) and associated insulin resistance nih.govresearchgate.netbioscientifica.com. This has positioned DHTKD1 inhibition as a potential therapeutic strategy for metabolic diseases. Research has identified specific inhibitors of DHTKD1, such as adipoylphosphonic acid, which acts as a potent and specific mixed competitive-noncompetitive inhibitor, and certain proton-pump inhibitors like tenatoprazole (B1683002) biorxiv.org. While these preclinical findings are promising, rigorous evaluation of the long-term safety and systemic metabolic consequences of DHTKD1 inhibition is essential frontiersin.org.
Potential in Treating Diabetes and Obesity
Emerging evidence strongly supports the potential of modulating this compound (2-AAA) levels for the treatment of diabetes and obesity. Studies have demonstrated that exogenous administration of 2-AAA to diet-induced obesity (DIO) mice resulted in significant reductions in body weight, decreased fat accumulation, and lower fasting glucose levels nih.govresearchgate.netbioscientifica.combiocrates.com. These beneficial effects are attributed to mechanisms involving increased energy expenditure, enhanced adipocyte thermogenesis mediated by the upregulation of PGC1α and UCP1 via β3AR activation, and stimulated lipolysis through increased hormone-sensitive lipase (B570770) (HSL) expression nih.govbioscientifica.com.
Furthermore, 2-AAA treatment was shown to alleviate diabetic symptoms in db/db mice, a model of type 2 diabetes nih.govbioscientifica.com. The observation that Dhtkd1-/- mice, characterized by elevated 2-AAA levels, are resistant to DIO and obesity-related insulin resistance further underscores the therapeutic potential of increasing 2-AAA nih.govresearchgate.netbioscientifica.com. These findings suggest that strategies aimed at improving endogenous 2-AAA levels could serve as a novel therapeutic approach for managing glycolipid metabolism disorders, independent of diet and exercise nih.govresearchgate.netbioscientifica.com.
Data Table 1: Effects of 2-AAA Supplementation in Diet-Induced Obesity (DIO) Mice
| Parameter | Effect Observed | Source(s) |
| Body Weight | Significantly reduced | nih.govresearchgate.netbioscientifica.combiocrates.com |
| Fat Accumulation | Decreased | nih.govresearchgate.netbioscientifica.combiocrates.com |
| Fasting Glucose | Lowered | nih.govresearchgate.netbioscientifica.combiocrates.com |
| Adipocyte Size | Reduced | nih.govbioscientifica.com |
| Energy Expenditure | Increased | nih.govbioscientifica.com |
| Thermogenesis | Enhanced (via PGC1α, UCP1, β3AR) | nih.govbioscientifica.com |
| Lipolysis | Stimulated (via HSL, β3AR) | nih.govbioscientifica.com |
| Diabetic Symptoms | Alleviated (in db/db mice) | nih.govbioscientifica.com |
Modulating Inflammatory Pathways (e.g., ROS/TXNIP/NLRP3)
This compound (2-AAA) has also been implicated in the modulation of inflammatory pathways, particularly in the context of atherosclerosis. Elevated serum 2-AAA levels have been observed in patients with atherosclerosis and showed moderate positive correlations with inflammatory cytokines, plaque area, and carotid intima-media thickness researchgate.net. Experimental studies in mice prone to atherosclerosis demonstrated that exogenous supplementation with 2-AAA exacerbated aortic plaque formation, suggesting a proatherogenic effect researchgate.net.
The mechanism underlying this pro-inflammatory action is believed to involve the activation of the ROS/TXNIP/NLRP3 pathway researchgate.netfrontiersin.org. Reactive Oxygen Species (ROS) are known to promote the expression of Thioredoxin-interacting protein (TXNIP), which in turn can stimulate the activation of the NLRP3 inflammasome frontiersin.orgcrimsonpublishers.com. This signaling cascade is a critical component of the inflammatory response and has been linked to various diseases, including atherosclerosis frontiersin.orgfrontiersin.orgcrimsonpublishers.com. TXNIP acts as a crucial link between oxidative stress and inflammasome activation crimsonpublishers.com, and its overexpression promotes NLRP3 inflammasome assembly frontiersin.orgcrimsonpublishers.com. Furthermore, mitochondrial dysfunction, which can be influenced by DHTKD1 activity, may also activate the NLRP3 inflammasome crimsonpublishers.com. Modulating this pathway, for example, by inhibiting NLRP3 or enhancing protective mechanisms like those involving SIRT1, represents a potential therapeutic strategy for inflammatory conditions associated with metabolic dysregulation arvojournals.org.
Data Table 2: DHTKD1 Inhibition and its Therapeutic Potential
| Inhibitor Class/Example | Target Enzyme | Effect on 2-AAA Levels | Potential Application | Source(s) |
| Adipoylphosphonic acid | DHTKD1 | Increases 2-AAA | Metabolic disease management | biorxiv.org |
| Proton-pump inhibitors (e.g., Tenatoprazole) | DHTKD1 | Increases 2-AAA | Metabolic disease management | biorxiv.org |
| Pharmacological inhibition | DHTKD1 | Increases 2-AAA | Potential strategy for metabolic disorders | frontiersin.org |
Data Table 3: Association of 2-AAA Levels with Metabolic and Inflammatory Markers
| Marker | Correlation with Elevated 2-AAA | Source(s) |
| Diabetes Risk | Increased (4-fold) | frontiersin.orgfrontiersin.org |
| Insulin Resistance | Positive correlation | frontiersin.orgfrontiersin.org |
| Obesity | Associated with | frontiersin.orgfrontiersin.org |
| Inflammatory Cytokines | Moderate positive correlation | researchgate.net |
| Plaque Area | Moderate positive correlation | researchgate.net |
| Carotid Intima-Media Thickness | Moderate positive correlation | researchgate.net |
Compound List
this compound (2-AAA, α-aminoadipic acid, AAA)
Lysine
DHTKD1 (gene/enzyme)
2-oxoadipate
Glutaryl-CoA
Glutaryl-CoA dehydrogenase (GCDH)
Glutaric aciduria type 1 (GA1)
AMOXAD (α-aminoadipic and α-ketoadipic aciduria)
Charcot-Marie-Tooth disease type 2Q (CMT2Q)
Eosinophilic esophagitis (EoE)
PGC1α (Peroxisome proliferator-activated receptor gamma coactivator-1 alpha)
UCP1 (Uncoupling protein 1)
β3AR (Beta-3 adrenergic receptor)
HSL (Hormone-sensitive lipase)
ROS (Reactive Oxygen Species)
TXNIP (Thioredoxin-interacting protein)
NLRP3 (NACHT, leucine-rich repeat, and pyrin domain containing protein 3)
ASC (Apoptosis-associated speck-like protein containing a CARD)
Caspase-1
IL-1β (Interleukin-1 beta)
IL-18 (Interleukin-18)
TMAO (Trimethylamine-N-oxide)
HIBA (α-hydroxyisobutyric acid)
CitH3 (Citrullinated histone 3)
SIRT1 (Silent information regulator T1)
MCC950
SRT1720
Vigabatrin
4-oxo-5-hexenoic acid
Adipoylphosphonic acid
Glutarylphosphonic acid
Pimeloylphosphonic acid
Succinylphosphonic acid
Omeprazole
Pantoprazole
Esomeprazole
Tenatoprazole
L-glutamate
Glycine
D-α-aminoadipic acid
D-2-amino-5-phosphonopentanoic acid (D-AP5)
Tryptophan
Kynurenic acid (KYNA)
Xanthurenic acid (XANA)
3-hydroxykynurenine
Quinolinic acid (QUIN)
Kynurenine aminotransferase II (KAT II)
S-ESBA
PF-04859989
Tryptophan 2,3-dioxygenase (TDO)
Indoleamine 2,3-dioxygenase (IDO)
Kynurenine 3-monooxygenase (KMO)
Kynureninase
Large neutral amino acid transporters (LATs)
Metformin
Pioglitazone
Exenatide
Duraglutide
Vildagliptin
Liraglutide
Paeonol
E. coli Nissle 1917 (EcN)
3-carboxy-4-methyl-5-propyl-2-furan propionic acid (CMPF)
3-Hydroxyisobutyrate (3-HIB)
Valine
Isoleucine
Glutamine
Tyrosine
Phenylalanine
Arginine
Citrulline
Future Directions and Research Gaps in 3 Aminoadipic Acid Studies
Comprehensive Omics-Based Approaches to Understand Systemic Metabolic DysregulationOmics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for unraveling complex biological systems and identifying biomarkers for metabolic disordersmdpi.comresearchgate.netscienceopen.com. However, there is a lack of comprehensive omics-based studies specifically focused on 3-Aminoadipic acid. Applying these high-throughput approaches could reveal novel associations between 3-AAA and systemic metabolic dysregulation, identify its role in complex disease networks, and uncover potential biomarkers for early disease detection or therapeutic response monitoring.
This compound is a compound with established applications in pharmaceutical development and biochemical research, particularly as a synthetic intermediate for therapeutics targeting neurological and metabolic conditions. However, its endogenous biological roles, metabolic pathways, and direct links to disease pathogenesis remain largely unexplored. Addressing the identified research gaps through large-scale longitudinal studies, the development of specific pharmacological tools, detailed mechanistic investigations, and comprehensive omics-based approaches will be critical for fully understanding the potential of this compound and harnessing its therapeutic promise.
Compound List
this compound (3-AAA)
Alpha-aminoadipic acid (2-AAA)
Saccharopine
Alpha-ketoglutarate
Acetyl-CoA
Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
Arginine
Proline
Tryptophan
Histamine
Acetylcholine
Gamma-aminobutyric acid (GABA)
Cadaverine
Phenylalanine
Tyrosine
Serine
Glutamine
Cysteine
Valine
Isoleucine
Methionine
Aspartic Acid
Asparagine
Threonine
Kynurenic acid
2-oxoadipic aciduria
2-aminoadipic aciduria
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying 3-Aminoadipic acid (3-AAA) in biological samples?
- Methodological Answer : Quantification of 3-AAA typically employs ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) or fluorescence detection. Derivatization (e.g., using dansyl chloride or o-phthalaldehyde) enhances sensitivity by introducing chromophores or fluorophores. Internal standards, such as isotope-labeled 3-AAA (e.g., ¹³C or ¹⁵N analogs), are critical for correcting matrix effects and ensuring precision. Hydrolysis protocols (6 M HCl, 110°C, 24h) must be optimized to avoid degradation of acid-labile residues .
Q. How can researchers differentiate this compound from its structural isomer, 2-Aminoadipic acid (2-AAA), in metabolomic studies?
- Methodological Answer : Structural distinction requires chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) or reverse-phase columns with gradient elution. HRMS with exact mass measurement (e.g., Q-Exactive Orbitrap) confirms empirical formulas (C₆H₁₁NO₄ for both isomers). Retention time alignment with certified reference standards (e.g., CAS 5427-96-3 for 3-AAA) and fragmentation patterns (MS/MS) further validate identity. Cross-reactivity in immunoassays necessitates orthogonal validation via AAA .
Advanced Research Questions
Q. What experimental strategies mitigate matrix effects when quantifying 3-AAA in complex biological matrices like plasma or tissue extracts?
- Methodological Answer : Matrix effects are minimized via:
- Isotope dilution : Spiking samples with deuterated 3-AAA to correct for ion suppression/enhancement.
- Matrix-matched calibration : Preparing standards in analyte-free matrix (e.g., charcoal-stripped plasma).
- Solid-phase extraction (SPE) : Using mixed-mode sorbents (e.g., Oasis MCX) to isolate 3-AAA from interfering compounds.
Validation should include spike-and-recovery tests (80–120% recovery) and parallelism assays to confirm linearity .
Q. How can conflicting reports on 3-AAA's metabolic roles (e.g., in diabetes vs. neurological pathways) be resolved?
- Methodological Answer : Discrepancies arise from methodological variability (e.g., sample preparation, detection limits) and model systems (in vitro vs. in vivo). Researchers should:
- Cross-validate findings : Use multiple platforms (e.g., LC-MS, NMR) and species-specific models (murine vs. human islets).
- Employ isotopic tracers : Track ³H/¹⁴C-labeled 3-AAA to elucidate turnover rates and metabolic fates.
- Control for confounding factors : Dietary intake, circadian rhythms, and comorbidities (e.g., obesity) must be standardized .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Per GHS classification (Category 1 skin sensitizer):
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and hydrolysis steps to avoid inhalation of aerosols.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA/DOT guidelines).
- Storage : Keep in airtight containers at 4°C, away from oxidizers .
Q. What challenges arise in synthesizing isotopically labeled 3-AAA for tracer studies?
- Methodological Answer : Key challenges include:
- Stereochemical control : Ensuring enantiopure synthesis (3-AAA has a chiral center at C3) via asymmetric catalysis or enzymatic resolution.
- Isotope incorporation : Optimizing ¹⁵N-ammonia or ¹³C-glucose feeding in microbial systems (e.g., E. coli auxotrophs).
- Purification : Removing unlabeled contaminants using ion-exchange chromatography or preparative HPLC. Purity must exceed 98% (validated by AAA and NMR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
